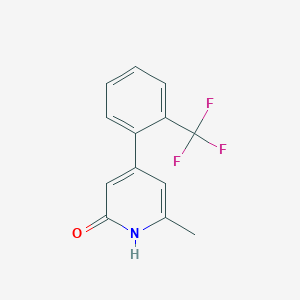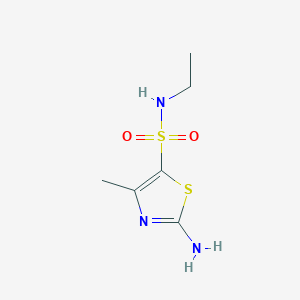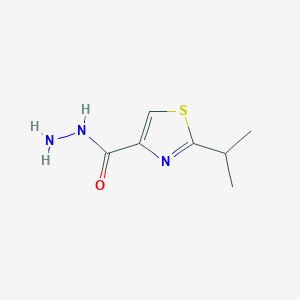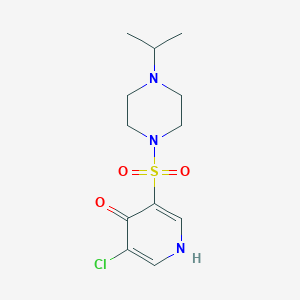
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol es un compuesto que presenta un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol se puede lograr a través de varios métodos. Un enfoque común involucra la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Este método utiliza reactivos organoboro y catalizadores de paladio en condiciones suaves y tolerantes a los grupos funcionales .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reacciones de acoplamiento de Suzuki–Miyaura a gran escala, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La elección de reactivos y catalizadores, así como los parámetros de reacción como la temperatura y el solvente, son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: El grupo trifluorometil y otros sustituyentes se pueden reemplazar mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, nucleófilos y electrófilos en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, incluido su papel en el desarrollo de fármacos.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol involucra su interacción con dianas moleculares y vías específicas. El grupo trifluorometil mejora la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con los objetivos biológicos. El anillo de piridina puede participar en enlaces de hidrógeno e interacciones π-π, lo que contribuye a la actividad general del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
4-(Trifluorometil)piridina: Un compuesto con características estructurales similares pero que carece de los grupos metil e hidroxilo.
2-(Trifluorometil)piridin-4-ol: Otro compuesto relacionado con un grupo hidroxilo en una posición diferente en el anillo de piridina.
Singularidad
6-Metil-4-(2-(trifluorometil)fenil)piridin-2-ol es único debido a la presencia de tanto el grupo trifluorometil como el grupo hidroxilo en el anillo de piridina. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H10F3NO |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
6-methyl-4-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO/c1-8-6-9(7-12(18)17-8)10-4-2-3-5-11(10)13(14,15)16/h2-7H,1H3,(H,17,18) |
Clave InChI |
ABAOLMOAEHCOSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)N1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)





